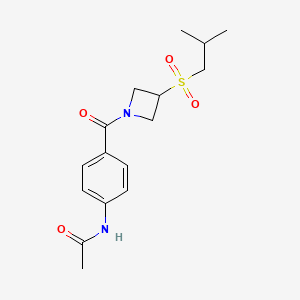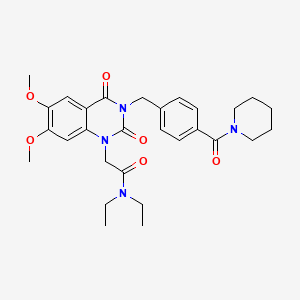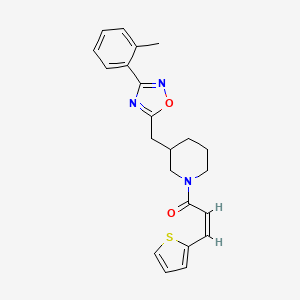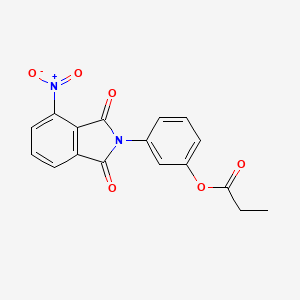![molecular formula C17H12BrN3S2 B2904915 4-[(3-Bromobenzyl)thio]-2-(2-thienyl)pyrazolo[1,5-a]pyrazine CAS No. 1040646-67-0](/img/structure/B2904915.png)
4-[(3-Bromobenzyl)thio]-2-(2-thienyl)pyrazolo[1,5-a]pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(3-Bromobenzyl)thio]-2-(2-thienyl)pyrazolo[1,5-a]pyrazine, also known as BPTP, is a heterocyclic compound that has gained attention in scientific research due to its potential therapeutic properties. BPTP is a pyrazolopyrazine derivative that has been shown to have promising results in treating different diseases, including cancer, inflammation, and neurological disorders.
Aplicaciones Científicas De Investigación
Photovoltaic Device Application
The synthetic route for thieno[3,4-b]pyrazine-based monomers and their application in photovoltaic devices demonstrates the importance of these compounds in the development of donor−acceptor copolymers for energy harvesting technologies. Specifically, copolymerization with donor segments like fluorene, carbazole, and indolocarbazole through a Suzuki cross-coupling reaction has been explored, highlighting the potential of thieno[3,4-b]pyrazine derivatives in enhancing photovoltaic performance due to favorable optical properties, electrochemical behavior, and energy levels (Zhou et al., 2010).
Anticancer Activity
Another significant application of related pyrazole and pyrazine derivatives is in the field of cancer research. For instance, novel pyrazole with benzo[d]thiazole derivatives containing aminoguanidine units have shown potent cytotoxicity and apoptotic activity against various cancer cell lines. These findings underscore the therapeutic potential of pyrazolo[1,5-a]pyrazine derivatives in developing new anticancer compounds, demonstrating their ability to induce apoptosis in cancer cells, such as the triple-negative breast cancer cell line MDA-MB-231, in a concentration-dependent manner (Liu et al., 2019).
Antimicrobial and Antifungal Activities
Research into sulfur-containing benzothieno[2,3-d]pyrimidines has revealed their potential in combating bacterial and fungal infections. These compounds, synthesized through reactions involving hydrazine hydrate and various derivatives, have been found to exhibit good antibacterial and antifungal activities, highlighting the utility of pyrazolo[1,5-a]pyrazine derivatives in developing new antimicrobial agents (Ghorab & Hamide, 1995).
Synthesis of Heterocyclic Compounds
The synthesis of pyrazolopyrazol derivatives via reactions with donor compounds showcases the versatility of pyrazolo[1,5-a]pyrazine derivatives in organic chemistry. These reactions, conducted in ethanol in the presence of acetic or sulphuric acid, yield products with potential applications in pharmaceuticals and materials science, further underscoring the broad utility of these compounds (Abou-Zied & El-Mansory, 2014).
Mecanismo De Acción
While the mechanism of action for “4-[(3-Bromobenzyl)thio]-2-(2-thienyl)pyrazolo[1,5-a]pyrazine” is not explicitly mentioned, similar compounds such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have been studied as novel CDK2 inhibitors . CDK2 inhibition is a target for cancer treatment that selectively targets tumor cells .
Direcciones Futuras
Given the lack of specific information on “4-[(3-Bromobenzyl)thio]-2-(2-thienyl)pyrazolo[1,5-a]pyrazine”, future research could focus on its synthesis, chemical reactions, mechanism of action, and potential applications. Similar compounds have shown promise as novel CDK2 inhibitors, suggesting potential directions for future research .
Propiedades
IUPAC Name |
4-[(3-bromophenyl)methylsulfanyl]-2-thiophen-2-ylpyrazolo[1,5-a]pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrN3S2/c18-13-4-1-3-12(9-13)11-23-17-15-10-14(16-5-2-8-22-16)20-21(15)7-6-19-17/h1-10H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTCBZRKDBIUCMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CSC2=NC=CN3C2=CC(=N3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrN3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3-Bromobenzyl)thio]-2-(2-thienyl)pyrazolo[1,5-a]pyrazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylethan-1-amine, oxalic acid](/img/structure/B2904832.png)


![N-cyclohexyl-N-ethyl-1,3-dimethyl-2,4-dioxo-7-propyl-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2904838.png)

![4-cyano-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2904840.png)
![2-methoxy-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)ethan-1-one](/img/structure/B2904842.png)

![N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethylbenzamide](/img/structure/B2904847.png)

![[2-[(2-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-piperidin-1-ylsulfonylphenyl)methanone](/img/structure/B2904849.png)


![N-(4-bromophenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2904855.png)